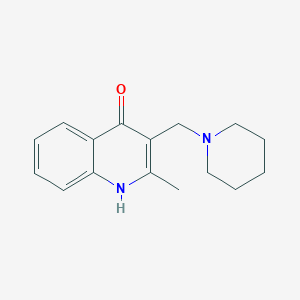

2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinolinone derivatives often involves complex reactions that include condensation, cyclization, and functionalization processes. For instance, the synthesis of related quinolinone compounds has been achieved through various methods, including the condensation of piperidinylquinoline with other chemical agents. Although the specific synthesis pathway for 2-methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone is not detailed in the available literature, similar compounds have been synthesized through reactions involving nucleophilic substitution and the addition of specific functional groups to the quinolinone core (Afzal, et al., 2012).

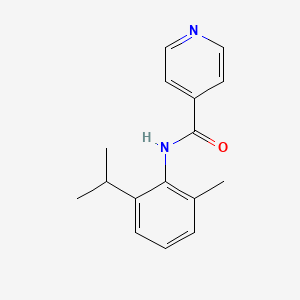

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is crucial for their chemical behavior and interaction with biological targets. The core structure typically consists of a quinolinone ring system, with various substitutions influencing its chemical and physical properties. The addition of a piperidinylmethyl group at the 3-position, as seen in this compound, could potentially affect its molecular geometry, electronic distribution, and overall reactivity. Studies on similar compounds have utilized spectroscopic and computational methods to elucidate their molecular structures, providing insights into their stability and reactivity patterns (Pourmousavi, et al., 2016).

Chemical Reactions and Properties

Quinolinone derivatives are known for their versatile chemical reactions, including nucleophilic addition, cyclization, and electrophilic substitution. These reactions enable the functionalization of the quinolinone core, allowing for the synthesis of a wide range of derivatives with varied biological activities. The presence of the piperidinylmethyl group in this compound may offer unique reactivity, enabling it to undergo specific chemical transformations that can be exploited in the synthesis of novel compounds (El-Taweel, et al., 1995).

Scientific Research Applications

NR2B-Selective NMDA Antagonist for Pain Treatment

Research has identified derivatives of 2-Methyl-3-(1-piperidinylmethyl)-4(1H)-quinolinone as potent, orally active NR2B-subunit selective N-methyl-D-aspartate (NMDA) receptor antagonists. These compounds have demonstrated significant selectivity and improved pharmacokinetic properties over prototypes, suggesting potential applications in pain management (Kawai et al., 2007).

Oxytocin Receptor Antagonist

A novel, potent nonpeptide oxytocin receptor antagonist has been identified, showcasing high specificity and sub-nanomolar affinity for human oxytocin receptors. This compound is promising for pharmacological studies and potentially for therapeutic applications targeting the oxytocin receptor pathway (Lemaire et al., 2002).

Synthesis of Functionalized Compounds

Research into the synthetic applications of this compound derivatives has led to the development of methods for creating functionalized 4H-pyrano[3,2-c]pyridines and other novel compounds. These methodologies have implications for the synthesis of molecules with potential biological activities (Mekheimer et al., 1997).

Antipsychotic Quinolinone Derivatives

The compound OPC-14597, a quinolinone derivative, has been studied for its effects on dopaminergic neurons in the ventral tegmental area. It acts as a dopamine D2 receptor agonist and has implications for the development of antipsychotic medications (Momiyama et al., 1996).

Eco-Friendly Synthesis of Quinolinones

An eco-friendly protocol for synthesizing trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones highlights the potential of this compound derivatives for green chemistry applications. This approach underscores the versatility of these compounds in sustainable synthetic processes (Indumathi et al., 2012).

properties

IUPAC Name |

2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-12-14(11-18-9-5-2-6-10-18)16(19)13-7-3-4-8-15(13)17-12/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTAAEZHPPFTSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CN3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512241.png)

![(4aS*,7aR*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512245.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5512250.png)

![N-({[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5512274.png)

![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone](/img/structure/B5512282.png)

![3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5512283.png)

![4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5512284.png)

![2-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5512290.png)

![2,7-bis(2-methoxyphenyl)-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5512305.png)

![1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5512317.png)